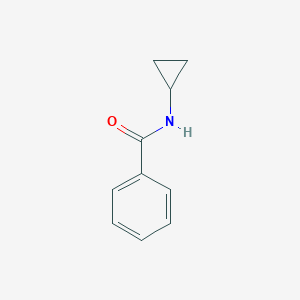

N-Cyclopropylbenzamide

Description

N-Cyclopropylbenzamide (C₁₀H₁₂NO) is a benzamide derivative featuring a cyclopropyl group attached to the amide nitrogen. Its molecular weight is 162.22 g/mol, with key spectral characteristics including IR absorption peaks at 3233 cm⁻¹ (N–H stretch), 1623 cm⁻¹ (C=O stretch), and 1311 cm⁻¹ (C–N stretch) . Mass spectrometry (ESI) confirms a molecular ion [M+H]⁺ at m/z 162.0913 . The compound is synthesized via reactions between benzoyl chloride and cyclopropanamine, achieving yields up to 94% under optimized conditions .

This compound serves as a precursor for antiviral agents (e.g., pyrrolo[2,3-b]pyridines targeting RSV ) and metabolites of pesticidal safeners (e.g., cyprosulfamide’s metabolite, 4-(aminosulfonyl)-N-cyclopropylbenzamide) . Its compact cyclopropyl group enhances steric and electronic modulation, making it a versatile scaffold in medicinal and agrochemical research.

Propriétés

IUPAC Name |

N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(11-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASIJDXUZOLTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164948 | |

| Record name | Benzamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-35-3 | |

| Record name | N-Cyclopropylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTX23FF9MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism

The process begins with the activation of the carboxylic acid group via treatment with thionyl chloride (SOCl₂), forming a reactive acid chloride intermediate. Subsequent nucleophilic acyl substitution with cyclopropylamine yields the target amide. The general reaction is:

Triethylamine (Et₃N) is often employed as a base to neutralize HCl, driving the reaction to completion.

Case 1: Synthesis of 4-Amino-3,5-dibromo-N-cyclopropylbenzamide

A mixture of 3,5-dibromo-4-aminobenzoic acid (1.5 moles) and thionyl chloride (768 g) in dry benzene was refluxed for 3–4 hours. After solvent removal, the crude acid chloride was dissolved in dimethylacetamide (DMAc) and added to a solution of cyclopropylamine (28.5 g) and triethylamine (50.5 g) in DMAc at 0°C. The product precipitated upon dilution with water, yielding 90% of 4-amino-3,5-dibromo-N-cyclopropylbenzamide after recrystallization (m.p. 150–151°C).

Case 2: Synthesis of 4-Dimethylamino-3,5-dichloro-N-cyclopropylbenzamide

4-Dimethylamino-3,5-dichlorobenzoic acid (13.5 g) was refluxed with thionyl chloride (50 mL) for 5 hours. The resulting acid chloride was reacted with cyclopropylamine (6.6 g) in dry ether, followed by purification via trituration with water and recrystallization from Skelly B (hexane). The final product was obtained in 89% yield (m.p. 122–123°C).

Optimization and Yields

Key parameters influencing yield include:

-

Solvent Choice : DMAc and ether are preferred for their ability to solubilize intermediates while minimizing side reactions.

-

Temperature : Reactions are conducted at 0°C to room temperature to control exothermicity.

-

Purification : Recrystallization from alcohol/water or hydrocarbon mixtures enhances purity.

Alternative Synthesis Approaches

Coupling Reagent-Mediated Synthesis

Modern coupling agents such as HATU or EDCl could facilitate amide bond formation under milder conditions. A hypothetical route involves reacting benzoic acid with cyclopropylamine in the presence of EDCl and hydroxybenzotriazole (HOBt). Despite its feasibility, no experimental data from the reviewed sources support this approach for this compound.

Industrial Production Considerations

Scale-up of the acid chloride method necessitates:

-

Continuous Flow Reactors : For safer handling of thionyl chloride and improved heat management.

-

Solvent Recovery Systems : To minimize waste in DMAc or ether processes.

-

Crystallization Optimization : Implementing seeding techniques to control particle size and purity.

Data Tables

Table 1: Synthesis of this compound Derivatives via Acid Chloride Method

| Starting Material | Reagents/Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3,5-Dibromo-4-aminobenzoic acid | SOCl₂, DMAc, Et₃N, Cyclopropylamine | 90 | 150–151 |

| 4-Dimethylamino-3,5-dichlorobenzoic acid | SOCl₂, Ether, Cyclopropylamine | 89 | 122–123 |

Table 2: Reaction Conditions and Solvent Effects

| Solvent | Temperature (°C) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| DMAc | 0–25 | 0.5 | 98 |

| Ether | 0–25 | 1.0 | 95 |

Analyse Des Réactions Chimiques

Types of Reactions: N-Cyclopropylbenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzamides.

Applications De Recherche Scientifique

N-Cyclopropylbenzamide has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-Cyclopropylbenzamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme involved in inflammatory responses. The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Table 1: Key Properties of N-Cyclopropylbenzamide and Analogs

Key Observations :

- Steric Effects : The cyclopropyl group imposes greater steric hindrance compared to methyl or benzyl groups, influencing binding affinity in biological targets .

- Electronic Effects : The electron-withdrawing nature of the cyclopropyl group stabilizes the amide bond, as evidenced by IR C=O stretches near 1623 cm⁻¹ , compared to ~1630 cm⁻¹ in simpler benzamides .

- Solubility: Sulfonamide derivatives (e.g., 4-(aminosulfonyl)-N-cyclopropylbenzamide) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas benzyl-substituted analogs are more lipophilic .

Functionalization Potential

- N-Allylsulfamoyl Derivatives : 2-(N-Allylsulfamoyl)-N-propylbenzamide demonstrates the adaptability of benzamide scaffolds for introducing sulfonamide and allyl groups, though N-cyclopropyl analogs remain underexplored .

- Guanidine Derivatives : N-(Carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride (C₁₂H₁₅N₃O·HCl) introduces a guanidine group, enabling ionic interactions in drug design .

Activité Biologique

N-Cyclopropylbenzamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group attached to a benzamide structure. Its molecular formula is , and it has a molecular weight of approximately 161.21 g/mol. The structural arrangement contributes to its unique properties and potential biological activities.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, notably:

- Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) : Research has shown that this compound acts as a potent inhibitor of p38 MAPK, an enzyme implicated in inflammatory responses. By binding to the active site of this kinase, it prevents its activation, thereby inhibiting downstream signaling pathways associated with inflammation and cancer progression .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound and its derivatives:

- A series of hybrid compounds derived from this compound exhibited potent p38α MAPK inhibitory activity with an IC50 value of 0.027 μM, demonstrating high specificity and significant anti-inflammatory effects in THP-1 monocyte cells .

- Compounds similar to this compound have shown promise as anticancer agents by inhibiting specific cancer cell lines, suggesting their utility in cancer therapeutics.

Antiviral Activity

Recent investigations have also explored the antiviral properties of this compound:

- A study indicated that derivatives could suppress respiratory syncytial virus and influenza A virus replication by inhibiting virus-induced p38 MAPK activation, showcasing their potential as antiviral agents .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Studies : A study synthesized hybrid molecules based on this compound and evaluated their biological activity against breast cancer cell lines. The results indicated that certain derivatives effectively inhibited cell growth and induced apoptosis, suggesting their potential as novel anticancer agents.

- Inflammation Models : In vivo studies using animal models demonstrated that this compound significantly reduced inflammatory markers in tissues subjected to induced inflammation, supporting its role as an anti-inflammatory agent.

Q & A

Basic: What is the standard synthetic route for N-Cyclopropylbenzamide, and how is yield optimized?

This compound is synthesized via acylation of cyclopropylamine with benzoyl chloride under mild conditions. A representative procedure involves reacting benzoyl chloride (1.28 g, 9.09 mmol) with cyclopropylamine to yield the product as a white solid (1.38 g, 94% yield) after purification . Key optimization steps include controlling reaction temperature (ambient to 0°C), stoichiometric ratios, and using anhydrous solvents to minimize hydrolysis. Yield improvements are achieved by slow addition of benzoyl chloride to prevent exothermic side reactions.

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Characterization relies on:

- Infrared Spectroscopy (IR) : Peaks at 3233 cm⁻¹ (N-H stretch), 1623 cm⁻¹ (amide C=O), and 1553 cm⁻¹ (C-N bend) confirm the amide bond .

- Mass Spectrometry (ESI-MS) : [M+H]+ at m/z 162.0913 (calc. 162.0913) validates molecular weight .

- High-Resolution MS (HR-MS) : Exact mass matching (<1 ppm error) ensures structural integrity .

Cross-referencing with literature data is critical to confirm purity and identity.

Advanced: How can researchers ensure reproducibility of this compound synthesis in published studies?

Reproducibility requires:

- Detailed Experimental Protocols : Include solvent volumes, reaction times, and purification steps (e.g., column chromatography conditions) .

- Supporting Information : Provide raw spectral data (e.g., IR, NMR, HR-MS) in supplementary files to validate results .

- Batch Consistency : Report multiple independent syntheses (≥3 batches) with yield ranges and purity metrics (e.g., HPLC ≥98%) .

Advanced: How should researchers resolve contradictions in spectral data for this compound derivatives?

Contradictions arise from solvent effects, impurities, or instrumentation variability. To address this:

- Control Experiments : Re-run spectra under identical conditions (e.g., same solvent, concentration, temperature) .

- Comparative Analysis : Use databases (e.g., PubChem) to cross-check IR and MS data .

- Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .

Advanced: What mechanistic insights exist for reactions involving this compound as a substrate?

This compound participates in rhodium-catalyzed electrooxidative C−H olefination, forming biaryl products. The cyclopropyl group stabilizes transition states via steric and electronic effects, as evidenced by DFT calculations and kinetic isotope effect studies. Key parameters include:

- Catalyst Loading : 2.5 mol% [RhCp*Cl₂]₂.

- Electrochemical Conditions : Constant current (5 mA) in acetonitrile/water .

Mechanistic studies require in situ monitoring (e.g., cyclic voltammetry) to track intermediate formation.

Applied Research: What role does this compound play in herbicide safener research?

This compound derivatives (e.g., cyprosulfamide metabolites) act as herbicide safeners by enhancing crop tolerance. The amide moiety binds to plant detoxification enzymes (e.g., glutathione S-transferases), reducing phytotoxicity. Regulatory studies require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.